Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a 4-methoxyphenyl group and a piperidine carboxylate ester. This structure combines pharmacologically relevant motifs: the thiazolo[2,3-c][1,2,4]triazole system may confer metabolic stability and binding affinity, while the 4-methoxyphenyl and piperidine moieties likely modulate electronic properties and solubility. Such hybrids are often explored for antimicrobial, antifungal, or central nervous system (CNS) activities due to their ability to interact with diverse biological targets .
Properties
IUPAC Name |
ethyl 1-[[3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-27-19(25)15-8-10-23(11-9-15)12-17-13-24-18(21-22-20(24)28-17)14-4-6-16(26-2)7-5-14/h4-7,13,15H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHKGZODODQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. These pathways play a significant role in neuroprotection and anti-inflammatory responses.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific structure and properties of the compound.
Biological Activity
Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions including the formation of thiazolo[2,3-c][1,2,4]triazole derivatives through condensation reactions. These reactions often utilize various reagents and conditions to achieve the desired structural modifications.
Key Steps in Synthesis
- Formation of Thiazole and Triazole Rings : The initial step involves the condensation of thiazole and triazole precursors under acidic or basic conditions.
- Piperidine Derivatization : The piperidine moiety is introduced via alkylation or acylation methods involving ethyl bromoacetate.
- Final Esterification : The final step involves the esterification of the carboxylic acid group to yield the ethyl ester form.
Biological Activity
The biological activity of this compound has been explored in various studies highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Anticancer Activity
Research indicates that compounds containing the thiazolo[2,3-c][1,2,4]triazole structure exhibit significant anticancer properties. For example:
- Mechanism of Action : Studies have shown that these compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation (e.g., Bcl-2 family proteins) and enhancing caspase activity which leads to programmed cell death .
- Cell Lines Tested : In vitro studies demonstrated efficacy against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity .
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in cellular models .
- Analgesic Properties : In vivo studies indicated a significant reduction in pain response in animal models when treated with this compound .
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity:
- Bacterial Strains Tested : It has shown effectiveness against Gram-positive and Gram-negative bacteria including E. coli and Staphylococcus aureus .
Data Summary
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy :
- Study on Anti-inflammatory Effects :
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate typically involves multi-step reactions that include the formation of thiazolo[2,3-c][1,2,4]triazole derivatives. Various methods such as refluxing with acid catalysis and microwave irradiation have been employed to optimize yields and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
Antimicrobial Properties
Research indicates that thiazolo[2,3-c][1,2,4]triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. This compound has shown promising results in inhibiting bacterial growth and has been tested against various strains including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated its efficacy comparable to conventional antibiotics .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and H157 (lung carcinoma). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The IC50 values reported for some derivatives suggest a strong potential for development as anticancer agents .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Screening
In a study published in Pharmaceutical Biology, researchers synthesized various thiazolo-triazole derivatives and screened them for antimicrobial activity. The compound demonstrated notable effectiveness against Candida albicans with an IC50 value significantly lower than that of standard antifungal agents like ketoconazole. This suggests its potential as a new antifungal treatment option .
Case Study 2: Anticancer Efficacy
A comprehensive study published in Molecules evaluated the anticancer properties of several thiazolo-triazole derivatives including this compound). The results indicated that the compound induced apoptosis in MCF-7 cells through caspase activation pathways. The study concluded that this compound could serve as a lead for further drug development aimed at breast cancer treatment .
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization:
Base-Catalyzed Hydrolysis
Acid-Catalyzed Transesterification
Nucleophilic Substitution at Piperidine
The piperidine’s nitrogen participates in alkylation or acylation reactions:
Quaternization
-
Treatment with methyl iodide or benzyl bromide forms quaternary ammonium salts, enhancing water solubility .
Acylation
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
Nitration
-
HNO₃/H₂SO₄ introduces a nitro group, which can be reduced to an amine for further functionalization .
Halogenation
Heterocyclic Ring Modifications
Thiazole Ring Oxidation
Triazole Alkylation
Biological Activity-Driven Reactions
The compound’s adenosine A2A receptor antagonism suggests potential prodrug strategies:
Phosphate Prodrug Synthesis
-
Phosphorylation of the piperidine’s hydroxyl group (if present) enhances bioavailability.
Targeted Conjugates
Degradation Pathways
Photolytic Degradation
Hydrolytic Instability
Comparative Reactivity Table
| Reaction Site | Reagents | Product | Application |
|---|---|---|---|
| Ethyl ester | NaOH/H₂O | Carboxylic acid | Prodrug synthesis |
| Piperidine N | CH₃I/K₂CO₃ | Quaternary ammonium salt | Solubility enhancement |
| 4-Methoxyphenyl ring | HNO₃/H₂SO₄ | Nitro derivative | Intermediate for amines |
| Thiazole S | mCPBA | Sulfoxide/sulfone | Metabolic stability |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Heterocycle Variations: The target compound’s thiazolo[2,3-c][1,2,4]triazole core differs from the [3,2-b] or [3,4-b] fused systems in analogs .
Substituent Effects :
- The 4-methoxyphenyl group is shared with ’s compound. Methoxy groups enhance lipophilicity and π-π stacking with aromatic residues in enzyme active sites, as seen in ’s docking studies with 14-α-demethylase .
- The piperidine carboxylate ester in the target compound and ’s methyl ester may improve membrane permeability compared to ’s polar oxalamide chain .
Biological Implications: ’s compounds demonstrated antifungal activity via molecular docking with 14-α-demethylase (PDB: 3LD6). ’s dichlorophenyl substituent introduces electron-withdrawing effects, which could enhance electrophilic interactions absent in the target compound’s methoxyphenyl group .
Data Gaps :
- Physical properties (e.g., melting point, solubility) and in vitro/in vivo activity data for the target compound are unavailable. Analogous compounds also lack comprehensive pharmacological profiles, highlighting the need for further experimental validation .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one using sodium hydride in toluene to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate . Subsequent cyclization with hydrazine hydrate yields pyrazole intermediates. Thiadiazole rings are formed via reaction with carboxylic acids in phosphorus oxychloride, followed by coupling with piperidine derivatives. Key steps require:
- Temperature control : 80–100°C for cyclization .
- Solvent optimization : Toluene for initial condensation, THF for coupling reactions .
- Purification : Column chromatography (silica gel, dichloromethane/methanol gradients) ensures >95% purity .
Basic: Which spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identify protons on the thiazolo-triazole core (δ 7.2–8.1 ppm for aromatic protons) and piperidine methyl groups (δ 1.2–1.4 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N bonds (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 442.5) validate molecular weight .
- Elemental Analysis : Carbon (55–60%), nitrogen (15–20%), and sulfur (6–8%) match theoretical values .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Structural variations : Substitutions on the R-group (e.g., methyl vs. phenyl) alter interactions with targets like 14-α-demethylase .
- Assay conditions : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antifungal activity to ensure reproducibility .
- Docking studies : Compare binding poses in 3LD6 (PDB ID) using AutoDock Vina; adjust protonation states of triazole nitrogens to refine affinity predictions .
Advanced: What crystallographic methods validate the 3D structure?
Methodological Answer:
- X-ray diffraction : Single-crystal analysis with SHELX (SHELXL for refinement) confirms bond lengths (C-N: 1.32–1.38 Å) and dihedral angles (thiazole-triazole plane: 5–10° deviation) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the piperidine ring .
- Validation metrics : Ensure R-factor < 0.05 and electron density residuals < 0.3 e/ų .
Advanced: How to optimize reaction yields during scale-up?
Methodological Answer:
- Catalyst screening : Replace LDA (lithium diisopropylamide) with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Solvent effects : Use aprotic solvents (e.g., DMF) for coupling steps to enhance nucleophilicity .
- Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., disappearance of carbonyl peaks at 1700 cm⁻¹) .
- Yield data : Pilot studies show 60–75% yield with THF vs. 45–50% in toluene .
Advanced: How to analyze SAR for bioactivity modulation?
Methodological Answer:
- Substituent libraries : Synthesize derivatives with R = -CH₃, -Ph, -Cl and test against Candida albicans.
- Activity trends : Methyl groups enhance antifungal activity (MIC: 2–4 µg/mL) vs. phenyl (MIC: 8–16 µg/mL) .
- Computational modeling : Free energy perturbation (FEP) calculations quantify binding affinity changes with substituents .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays; confirm stability via HPLC over 24h .
- Prodrug strategies : Synthesize phosphate esters of the carboxylate group to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Advanced: How to validate metabolic stability in preclinical studies?
Methodological Answer:
- Liver microsome assays : Incubate with human microsomes (1 mg/mL) and NADPH; monitor degradation via LC-MS/MS (t₁/₂ > 60 min indicates stability) .
- Metabolite ID : Major metabolites include hydroxylation at the piperidine ring (m/z +16) and ester hydrolysis (free carboxylic acid, m/z -28) .
- CYP inhibition : Test against CYP3A4/2D6 isoforms (IC₅₀ > 10 µM suggests low risk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
